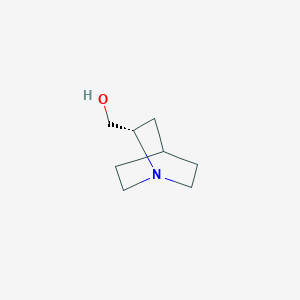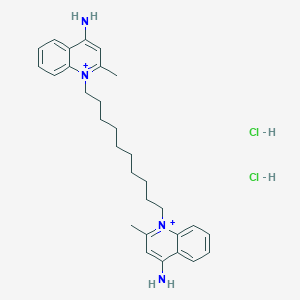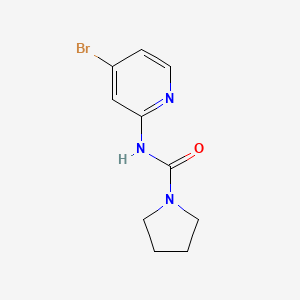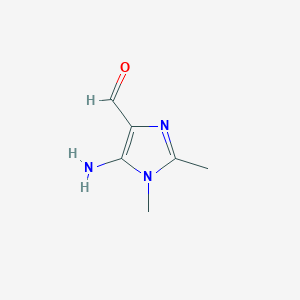![molecular formula C9H8N4 B12825851 N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)
N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide typically involves the cyclization of amido-nitriles. One common method is the reaction of 2-amino-4-methylbenzimidazole with cyanogen bromide in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions in a suitable solvent like ethanol or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1H-Benzimidazol-2-yl)cyanamide
- N-(4-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide
- N-(4-Methyl-1H-benzo[d]imidazol-2-yl)acetamide
Uniqueness
N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position of the benzimidazole ring can enhance its stability and modify its interaction with molecular targets .
Propiedades
Fórmula molecular |
C9H8N4 |
|---|---|
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
(4-methyl-1H-benzimidazol-2-yl)cyanamide |
InChI |
InChI=1S/C9H8N4/c1-6-3-2-4-7-8(6)13-9(12-7)11-5-10/h2-4H,1H3,(H2,11,12,13) |
Clave InChI |
AEVGQDVDLGCGHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)NC(=N2)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B12825789.png)


![2,4-Dibromo-5-methylbenzo[d]thiazole](/img/structure/B12825809.png)
![Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate](/img/structure/B12825818.png)

![2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride](/img/structure/B12825830.png)
![2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12825837.png)

![Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12825843.png)

